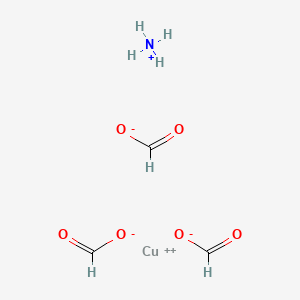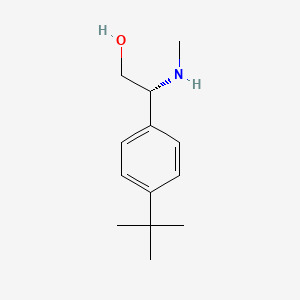
(R)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. The presence of the tert-butyl group and the chiral center at the ethan-1-ol moiety makes it a unique molecule with distinct reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tert-butyl phenyl derivative.
Chiral Resolution: The chiral center is introduced using a chiral auxiliary or through asymmetric synthesis.
Amination: The methylamino group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl derivatives. These systems offer advantages such as improved reaction control, scalability, and reduced waste .
化学反応の分析
Types of Reactions
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
科学的研究の応用
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyl group influences the compound’s reactivity and binding affinity, while the chiral center plays a crucial role in its stereospecific interactions. These interactions can affect enzyme activity, receptor binding, and other biological processes .
類似化合物との比較
Similar Compounds
(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(4-(tert-Butyl)phenyl)ethan-1-ol: Lacks the methylamino group.
2-(4-(tert-Butyl)phenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.
Uniqueness
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol is unique due to its specific chiral configuration and the presence of both the tert-butyl and methylamino groups.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
(2R)-2-(4-tert-butylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-7-5-10(6-8-11)12(9-15)14-4/h5-8,12,14-15H,9H2,1-4H3/t12-/m0/s1 |
InChIキー |
UGHHHSPAKWZOBK-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CO)NC |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


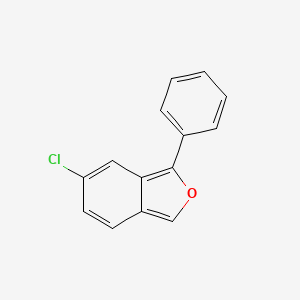
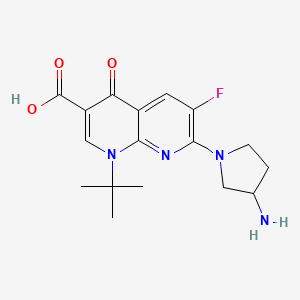
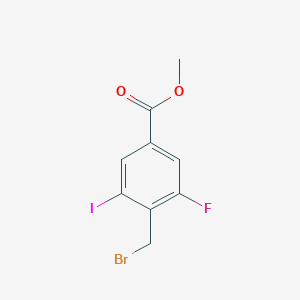
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
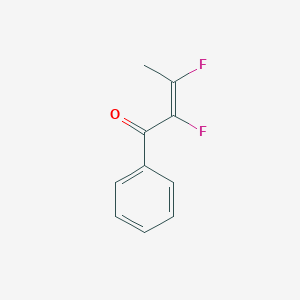
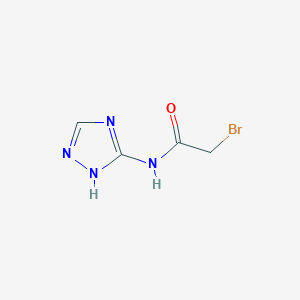

![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
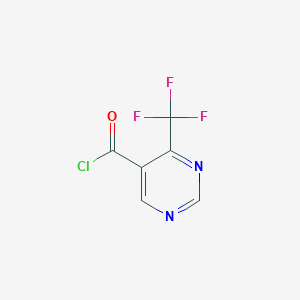

![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
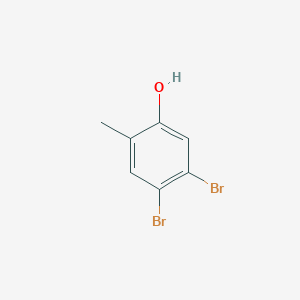
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
